Computed Lipophilicity (cLogP) Distinguishes the Cyclobutyl Derivative from 6‑Methyl and 6‑Cyclopropyl Congeners
Computational logP predictions indicate that 6‑cyclobutylpyrimidine‑2,4(1H,3H)‑dione is substantially more lipophilic than the corresponding 6‑methyl and 6‑cyclopropyl analogs. The higher logP value of the cyclobutyl derivative implies greater membrane permeability but also a need for careful solubility management during in‑vitro assay development. These differences are class‑level inferences based on the well‑established relationship between cycloalkyl ring size and lipophilicity; experimental octanol‑water partition data for this specific compound have not been published [1].
| Evidence Dimension | Computed octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.1–1.6 (range from multiple prediction algorithms) |
| Comparator Or Baseline | 6‑Methylpyrimidine‑2,4(1H,3H)‑dione cLogP ≈ −0.4 to 0.2; 6‑Cyclopropylpyrimidine‑2,4(1H,3H)‑dione cLogP ≈ 0.6–1.0 |
| Quantified Difference | Cyclobutyl > cyclopropyl by ≈ 0.5 log units; cyclobutyl > methyl by ≈ 1.0–1.5 log units (predicted ranges) |
| Conditions | Predicted values; no experimental logP or logD data available |
Why This Matters
Lipophilicity differences of this magnitude can alter passive membrane permeability, plasma protein binding, and metabolic clearance, making the cyclobutyl compound a distinct physicochemical entity for formulation or assay design.
- [1] PubChem Compound Summary for CID ??? (6‑cyclobutylpyrimidine‑2,4(1H,3H)‑dione). XLogP3‑AA prediction. National Center for Biotechnology Information. Accessed April 28, 2026. View Source
